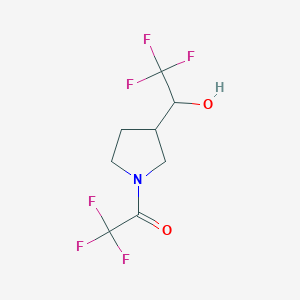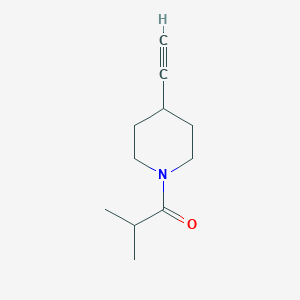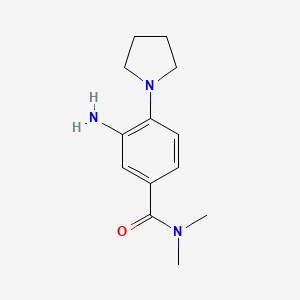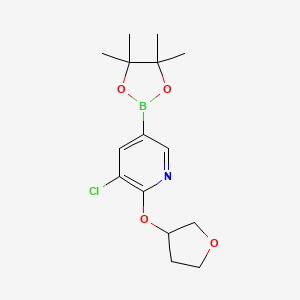![molecular formula C25H38O7 B12074837 2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)
2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylbutanoic Acid: α,α-Dimethylbutanoic acid , is a compound with the molecular formula C₆H₁₂O₂ . Its IUPAC name is (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbut-3-enoate . Quite a mouthful, isn’t it? Let’s break it down:
Structure: It features a naphthalene ring system, a hydroperoxy group, and a 2,2-dimethylbutanoic acid side chain.
Properties: It’s a colorless liquid with a boiling point around 450 K.
Métodos De Preparación
Synthetic Routes::
Hydroperoxidation: One method involves the hydroperoxidation of a suitable precursor. For instance, starting from , the hydroperoxide group is introduced.
Esterification: The esterification of the naphthalene carboxylic acid with the 2,2-dimethylbutanoic acid side chain yields the desired compound.
Industrial Production:: Industrial-scale synthesis typically employs efficient and scalable methods, optimizing yield and purity.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The hydroperoxy group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group in the pyran ring is possible.
Substitution: Substitution reactions may occur at various positions.
Hydrogen Peroxide (H₂O₂): Used for hydroperoxidation.
Catalysts: Transition metal catalysts facilitate reactions.
Solvents: Organic solvents like dichloromethane or ethyl acetate are common.
Hydroperoxide Derivatives: Formed during hydroperoxidation.
Reduced Forms: Result from reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry::
Synthetic Intermediates: Used in the synthesis of other compounds.
Functional Groups: Studied for their reactivity.
Antioxidant Properties: Due to the hydroperoxide group.
Biological Activity: Investigated for potential therapeutic effects.
Fine Chemicals: Used in specialty chemicals.
Pharmaceuticals: As building blocks for drug development.
Mecanismo De Acción
The compound’s effects likely involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanisms.
Comparación Con Compuestos Similares
While 2,2-Dimethylbutanoic Acid stands out for its unique structure, it shares similarities with related compounds such as:
Butyric Acid: A simpler carboxylic acid.
Other Hydroperoxy Esters: Compounds with similar functional groups.
Propiedades
IUPAC Name |
[3-hydroperoxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O7/c1-6-24(3,4)23(28)31-20-14-25(5,32-29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGQBCWWWLNSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)OO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)


![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)









